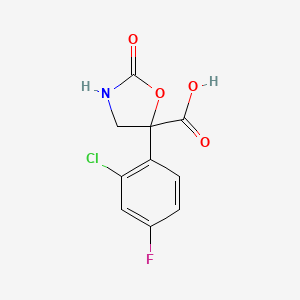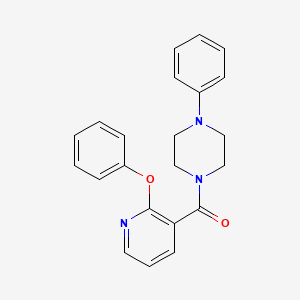
1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxypyridine-3-carbonyl)-4-phenylpiperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a pyridine ring substituted with a phenoxy group
Preparation Methods
The synthesis of 1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine typically involves multiple steps. One common method starts with the preparation of 2-phenoxypyridine-3-carbonyl chloride, which is then reacted with 4-phenylpiperazine under controlled conditions to yield the desired product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction and improve yield.
Chemical Reactions Analysis
1-(2-Phenoxypyridine-3-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Scientific Research Applications
1-(2-Phenoxypyridine-3-carbonyl)-4-phenylpiperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity .
Comparison with Similar Compounds
1-(2-Phenoxypyridine-3-carbonyl)-4-phenylpiperazine can be compared to other similar compounds, such as:
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: This compound also features a phenoxy group and has been studied for its antimicrobial properties.
2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids: These compounds have similar structural features and are used in antimicrobial research. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
(2-phenoxypyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-22(25-16-14-24(15-17-25)18-8-3-1-4-9-18)20-12-7-13-23-21(20)27-19-10-5-2-6-11-19/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZTGGRYJBVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
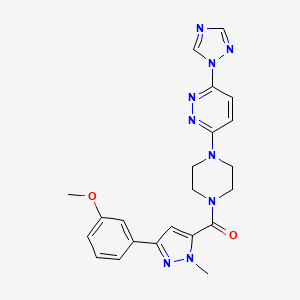
![[(1-cyanocyclopentyl)carbamoyl]methyl 3-bromo-1H-indole-2-carboxylate](/img/structure/B2974164.png)
![7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974166.png)
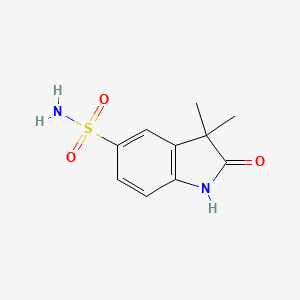
![N-[1-(4-chlorophenyl)vinyl]-N-(3-pyridylmethyl)amine hydroiodide](/img/structure/B2974171.png)
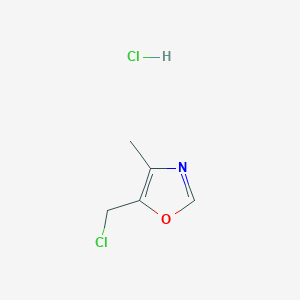
![2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2974174.png)
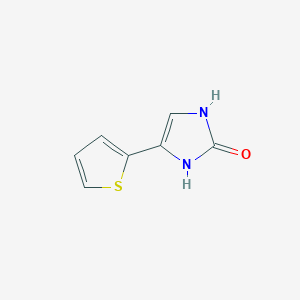
![2-Chloro-N-[[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2974176.png)
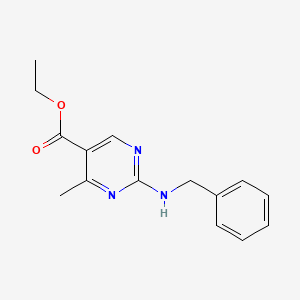

![4-[benzyl(propan-2-yl)sulfamoyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2974180.png)
![3-[(4-chlorophenyl)methyl]-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
